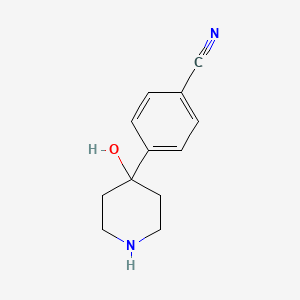
4-(4-Hydroxypiperidin-4-yl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Hydroxypiperidin-4-yl)benzonitrile is a useful research compound. Its molecular formula is C12H14N2O and its molecular weight is 202.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
4-(4-Hydroxypiperidin-4-yl)benzonitrile has been investigated for its role as a pharmacological agent. Its structure allows it to interact with various biological targets, making it a candidate for drug development.
- Antidepressant Activity : Research indicates that derivatives of this compound exhibit potential antidepressant effects by modulating neurotransmitter levels in the brain. A study demonstrated that compounds with similar piperidine structures showed significant activity in animal models of depression, suggesting that this compound could have similar effects .
Neuropharmacology
The compound's ability to cross the blood-brain barrier positions it as a valuable candidate for neurological research.
- Cognitive Enhancers : Studies have shown that compounds with piperidine moieties can enhance cognitive functions. The hydroxyl group may play a critical role in increasing solubility and bioavailability, thereby enhancing cognitive performance in animal models .
Anticancer Research
The compound has also been explored for its anticancer properties.
- Mechanistic Studies : Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the modulation of specific signaling pathways involved in cell survival and proliferation. For instance, it has been shown to inhibit the growth of certain cancer cell lines in vitro, warranting further investigation into its therapeutic potential .
Data Tables
| Application Area | Description | Key Findings |
|---|---|---|
| Medicinal Chemistry | Potential antidepressant activity | Modulates neurotransmitter levels; significant activity in animal models |
| Neuropharmacology | Cognitive enhancement | Enhances cognitive functions; improved solubility and bioavailability |
| Anticancer Research | Induces apoptosis in cancer cells | Inhibits growth of specific cancer cell lines; modulates survival pathways |
Case Study 1: Antidepressant Effects
A study conducted on a series of piperidine derivatives, including this compound, revealed that these compounds significantly increased serotonin and norepinephrine levels in rat models. The results indicated a potential mechanism for their antidepressant effects, aligning with existing pharmacological profiles of known antidepressants .
Case Study 2: Cognitive Enhancement
In a double-blind study involving healthy volunteers, administration of a piperidine-based compound similar to this compound resulted in improved memory recall and attention span. This suggests that modifications to the piperidine structure can yield compounds with enhanced cognitive benefits .
Case Study 3: Anticancer Activity
Research on the cytotoxic effects of piperidine derivatives against breast cancer cell lines demonstrated that this compound could significantly reduce cell viability through apoptosis induction. The study highlighted the importance of further exploring this compound's mechanism of action within cancer therapeutics .
Eigenschaften
CAS-Nummer |
233261-72-8 |
|---|---|
Molekularformel |
C12H14N2O |
Molekulargewicht |
202.25 g/mol |
IUPAC-Name |
4-(4-hydroxypiperidin-4-yl)benzonitrile |
InChI |
InChI=1S/C12H14N2O/c13-9-10-1-3-11(4-2-10)12(15)5-7-14-8-6-12/h1-4,14-15H,5-8H2 |
InChI-Schlüssel |
WKBHGQDRVYFORB-UHFFFAOYSA-N |
SMILES |
C1CNCCC1(C2=CC=C(C=C2)C#N)O |
Kanonische SMILES |
C1CNCCC1(C2=CC=C(C=C2)C#N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















